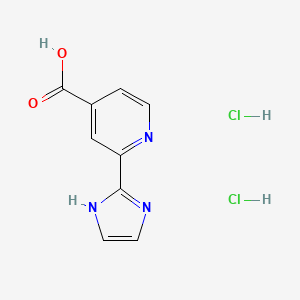

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-2-10-7(5-6)8-11-3-4-12-8;;/h1-5H,(H,11,12)(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQXXJQZCWTTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=NC=CN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803585-58-1 | |

| Record name | 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring. The resulting compound is then subjected to further reactions to introduce the carboxylic acid group and convert it to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the imidazole ring .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds containing imidazole and pyridine moieties exhibit significant antibacterial properties, particularly against resistant strains of bacteria.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for several compounds were ≤1 μM, with some showing MICs as low as 0.006 μM. Notably, one compound surpassed the efficacy of existing clinical candidates by nearly tenfold .

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| Compound 18 | 0.006 | Mycobacterium tuberculosis |

| Compound 13 | ≤1 | MDR and XDR strains |

Anticancer Properties

The imidazole ring is frequently incorporated into anticancer drug design due to its ability to interact with biological targets effectively.

- Case Study : A recent investigation into novel derivatives of imidazole revealed promising anticancer activity against various human cancer cell lines, including colon and breast cancer. The study highlighted that certain compounds induced apoptosis in cancer cells, showcasing their potential as therapeutic agents .

| Compound | Cancer Type | Mechanism |

|---|---|---|

| Imidazole Derivative A | Colon Cancer | Apoptosis induction |

| Imidazole Derivative B | Breast Cancer | Cell cycle arrest |

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties, making them valuable in treating fungal infections.

- Case Study : Research has shown that imidazole-containing compounds exhibit activity against various fungal pathogens. A specific derivative demonstrated effective inhibition of Candida albicans, a common opportunistic pathogen .

| Compound | Fungal Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Imidazole Derivative C | Candida albicans | 15 |

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often employ techniques such as:

- Condensation Reactions : Combining pyridine derivatives with imidazole under acidic or basic conditions.

- Carboxylation : Introducing carboxylic acid functionalities through carbon dioxide or carbon sources.

- Hydrochloride Formation : Converting the base form to its hydrochloride salt to enhance solubility and stability.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride and related compounds, based on the evidence provided:

Key Structural and Functional Differences

Backbone Variability: The target compound’s pyridine-carboxylic acid backbone distinguishes it from levocetirizine dihydrochloride (piperazine) and 3-(1H-imidazol-4-yl)piperidine dihydrochloride (piperidine). Fluorinated analogs (e.g., CAS 1208082-41-0) exhibit increased lipophilicity and metabolic stability due to fluorine atoms, unlike the target compound’s unsubstituted alkyl chain .

Solubility and Stability :

- Dihydrochloride salts universally improve water solubility. However, levocetirizine dihydrochloride ’s larger aromatic system may reduce solubility compared to the smaller, less complex target compound .

- Fluorinated derivatives (e.g., CAS 1208082-41-0) likely show lower solubility in polar solvents due to fluorine’s hydrophobic character, despite the dihydrochloride salt .

Biological Interactions :

- The imidazole moiety in all compounds facilitates metal coordination (e.g., zinc in enzymes) or hydrogen bonding. However, levocetirizine ’s additional chlorophenyl groups enable hydrophobic interactions with histamine receptors, explaining its antihistamine activity .

- The target compound’s carboxylic acid group may enhance binding to positively charged residues in proteins, suggesting utility in enzyme inhibition or crystallography (tools like SHELX/WinGX may aid structural analysis) .

Biological Activity

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride, also known by its CAS number 1803585-58-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications in various therapeutic areas.

- Molecular Formula : C₉H₉Cl₂N₃O₂

- Molecular Weight : 262.09 g/mol

- CAS Number : 1803585-58-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid. In a study evaluating a series of aryl derivatives, compounds exhibited potent activity against several human cancer cell lines. The IC50 values ranged from 0.01 µM to 8.12 µM, indicating that some derivatives may be more effective than established chemotherapeutics like etoposide .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 11a | MCF-7 (Breast) | 0.01 |

| 11b | A549 (Lung) | 0.05 |

| 11c | Colo-205 (Colon) | 0.08 |

| Etoposide | MCF-7 | 0.17 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The compound's ability to inhibit biofilm formation was noted, suggesting potential applications in treating infections caused by biofilm-forming bacteria .

The biological activity of 2-(1H-imidazol-2-yl)pyridine derivatives is often attributed to their ability to interact with specific biological targets. For instance, the imidazole ring can participate in hydrogen bonding and coordination with metal ions, enhancing the compound's interaction with enzymes involved in cancer progression and microbial virulence .

Study on Anticancer Activity

In a recent publication, researchers synthesized various derivatives of imidazole-pyridine compounds and evaluated their anticancer activities using the MTT assay against multiple cancer cell lines. The study concluded that certain modifications on the pyridine ring significantly enhanced the cytotoxic effects against targeted cancer cells .

Study on Antimicrobial Effects

Another study investigated the antimicrobial efficacy of imidazole derivatives against Pseudomonas aeruginosa biofilms. The results indicated that these compounds could significantly reduce biofilm mass and inhibit virulence factor production, marking them as potential candidates for further development as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.